Cas no 70932-27-3 (N-ethyl-3,4-dimethoxy-alpha-methyl-benzeneethanamine, monohydrochloride)

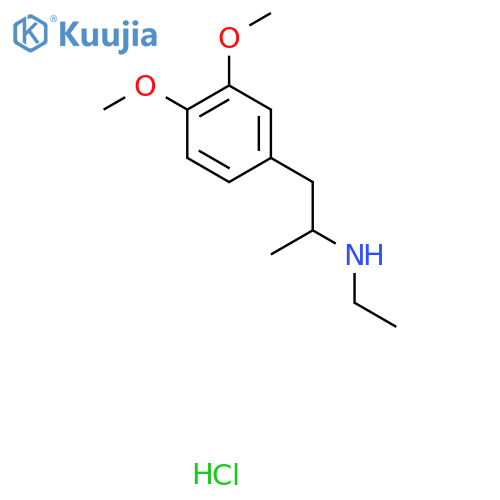

70932-27-3 structure

商品名:N-ethyl-3,4-dimethoxy-alpha-methyl-benzeneethanamine, monohydrochloride

CAS番号:70932-27-3

MF:C13H22ClNO2

メガワット:259.77228307724

CID:4762616

N-ethyl-3,4-dimethoxy-alpha-methyl-benzeneethanamine, monohydrochloride 化学的及び物理的性質

名前と識別子

-

- N-ethyl-3,4-dimethoxy-alpha-methyl-benzeneethanamine, monohydrochloride

- 1-(3,4-dimethoxyphenyl)-N-ethylpropan-2-amine;hydrochloride

-

- インチ: 1S/C13H21NO2.ClH/c1-5-14-10(2)8-11-6-7-12(15-3)13(9-11)16-4;/h6-7,9-10,14H,5,8H2,1-4H3;1H

- InChIKey: XAIOZKVXTALWIB-UHFFFAOYSA-N

- ほほえんだ: Cl.O(C)C1=C(C=CC(=C1)CC(C)NCC)OC

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 6

- 複雑さ: 187

- トポロジー分子極性表面積: 30.5

N-ethyl-3,4-dimethoxy-alpha-methyl-benzeneethanamine, monohydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P01LJ5H-5mg |

N-ethyl-3,4-dimethoxy-α-methyl-benzeneethanamine, monohydrochloride |

70932-27-3 | ≥98% | 5mg |

$345.00 | 2024-04-21 | |

| A2B Chem LLC | BA83413-5mg |

N-ethyl-3,4-dimethoxy-α-methyl-benzeneethanamine, monohydrochloride |

70932-27-3 | ≥98% | 5mg |

$251.00 | 2024-04-19 | |

| 1PlusChem | 1P01LJ5H-1mg |

N-ethyl-3,4-dimethoxy-α-methyl-benzeneethanamine, monohydrochloride |

70932-27-3 | ≥98% | 1mg |

$126.00 | 2024-04-21 | |

| A2B Chem LLC | BA83413-1mg |

N-ethyl-3,4-dimethoxy-α-methyl-benzeneethanamine, monohydrochloride |

70932-27-3 | ≥98% | 1mg |

$73.00 | 2024-04-19 |

N-ethyl-3,4-dimethoxy-alpha-methyl-benzeneethanamine, monohydrochloride 関連文献

-

1. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

70932-27-3 (N-ethyl-3,4-dimethoxy-alpha-methyl-benzeneethanamine, monohydrochloride) 関連製品

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量